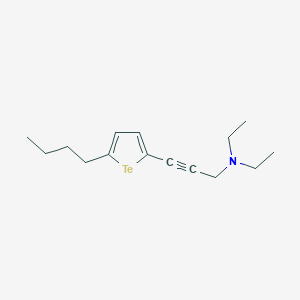![molecular formula C20H25N3O4S B14192647 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide CAS No. 919997-02-7](/img/structure/B14192647.png)
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide is a complex organic compound featuring a piperazine ring with a benzhydryl group bound to one of the nitrogens. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reactions typically occur under basic conditions .
Major Products Formed
The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Aplicaciones Científicas De Investigación
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. It acts as a GABA receptor agonist, which leads to the modulation of neurotransmitter activity in the central nervous system . This interaction results in various physiological effects, including the potential for therapeutic applications in treating neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylpiperazine: This compound features a piperazine ring with a benzhydryl group bound to one of the nitrogens.
1-(Diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine: This compound has a similar structure but with a nitrophenyl group attached.
Uniqueness
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds .
Propiedades
Número CAS |
919997-02-7 |
|---|---|
Fórmula molecular |
C20H25N3O4S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
3-(4-benzhydrylpiperazin-1-yl)sulfonyl-N-hydroxypropanamide |
InChI |
InChI=1S/C20H25N3O4S/c24-19(21-25)11-16-28(26,27)23-14-12-22(13-15-23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20,25H,11-16H2,(H,21,24) |
Clave InChI |
IATXPPFQWUEBNM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
